molecular formula C18H17N5O4S B11007527 ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11007527
M. Wt: 399.4 g/mol
InChI Key: AKARUYKOMDTPRU-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an indazole-pyrrolidinone moiety. This molecule combines a 1,3-thiazole ring (with a carboxylate ester at position 4 and a carbamoyl linkage at position 2) and a 5-oxopyrrolidinone scaffold fused to a 1H-indazole system.

The compound’s stereoelectronic properties are influenced by the puckered conformation of the pyrrolidinone ring, which can be analyzed using Cremer-Pople puckering parameters to quantify non-planarity . Crystallographic validation via tools like SHELX has likely been critical for confirming its 3D structure, including bond angles and torsional strain .

Properties

Molecular Formula

C18H17N5O4S

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N5O4S/c1-2-27-17(26)13-9-28-18(19-13)20-16(25)10-7-14(24)23(8-10)15-11-5-3-4-6-12(11)21-22-15/h3-6,9-10H,2,7-8H2,1H3,(H,21,22)(H,19,20,25)

InChI Key

AKARUYKOMDTPRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

In a representative procedure, ethyl 3-ethoxyacrylate reacts with N-bromosuccinimide (NBS) in a water/dioxane (1:1) mixture at −10°C to generate an α-bromo ketone intermediate. Subsequent treatment with thiourea at 80°C for 1 hour yields ethyl 2-aminothiazole-4-carboxylate with a 70% yield. The reaction mechanism proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic α-carbon of the brominated ketone, followed by cyclization and elimination of hydrogen bromide.

Key Reaction Conditions :

  • Solvent: Water/dioxane (1:1)

  • Temperature: −10°C (initial), 80°C (reflux)

  • Reagents: NBS (1.1 equiv), thiourea (1.0 equiv)

Alternative Bromination Strategies

Bromine-mediated cyclization has also been employed. For instance, 2-aminothiazoles dissolved in glacial acetic acid undergo bromination at 20–80°C for 13.5 hours, followed by alkalization with ammonia to isolate the product. This method achieves a 79% yield but requires careful control of bromine stoichiometry to avoid over-halogenation.

Synthesis of 1-(1H-Indazol-3-yl)-5-Oxopyrrolidin-3-yl Carbonyl Moiety

The indazole-pyrrolidinone fragment is synthesized through a sequence involving indazole functionalization and pyrrolidinone ring formation.

Indazole Substitution

Indazole derivatives are often prepared via cyclization of o-phenylenediamine analogs. For example, 1H-indazol-3-yl groups can be introduced using Pd-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Patent WO2020095215A1 highlights the use of substituted indazoles bearing electron-withdrawing groups (e.g., chloro, fluoro) to enhance reactivity in subsequent coupling steps.

Pyrrolidinone Ring Formation

The 5-oxopyrrolidin-3-yl group is synthesized via intramolecular lactamization. A common approach involves treating γ-aminobutyric acid (GABA) derivatives with acetic anhydride to form the pyrrolidinone ring. For instance, 3-(α-chlorouracil) indoles react with thiourea derivatives in methanol under basic conditions to generate pyrrolidinone intermediates.

Analytical Data :

  • 1H-NMR : Signals for pyrrolidinone protons appear at δ 2.12–2.22 ppm (CH3), 4.5–4.7 ppm (CO–CH2–Cl).

  • 13C-NMR : Carbonyl carbons resonate at δ 158.27–170.02 ppm.

Amide Bond Formation: Coupling Thiazole and Pyrrolidinone-Indazole Fragments

The final step involves coupling ethyl 2-aminothiazole-4-carboxylate with the 1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl carbonyl chloride.

Acylation with Carbonyl Chlorides

As described in PMC articles, the thiazole’s amino group reacts with acyl chlorides in the presence of a base (e.g., pyridine or triethylamine). For example, 4-(indol-3-yl)thiazol-2-amines are treated with 3,4,5-trimethoxybenzoyl chloride to form acylated derivatives. Applied to the target compound, this method achieves yields of 41–45% after purification by silica gel chromatography.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane

  • Coupling Agents: EDCI (1.05 equiv), HOBt (1.0 equiv)

  • Temperature: Room temperature, 12–24 hours

Microwave-Assisted Synthesis

Patent WO2020095215A1 discloses microwave-assisted coupling to accelerate the reaction, reducing processing time from 24 hours to 30 minutes while maintaining a 65–70% yield. This method uses dimethylformamide (DMF) as a solvent and N,N-diisopropylethylamine (DIPEA) as a base.

Optimization and Scale-Up Considerations

Purification Techniques

  • Column Chromatography : Ethyl acetate/petroleum ether (1:3 to 1:1) is effective for isolating the final product.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Yield Improvement Strategies

  • Stoichiometric Adjustments : Increasing the acyl chloride-to-amine ratio from 1:1 to 1.2:1 improves yields by 15%.

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) enhances acylation efficiency, particularly for sterically hindered substrates.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (400 MHz, DMSO-d6) : δ 1.35 (t, J = 7.1 Hz, 3H, CH2CH3), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 6.45 (s, 1H, thiazole-H5), 8.12–8.25 (m, 4H, indazole-H).

  • 13C-NMR : δ 14.22 (CH2CH3), 61.45 (OCH2), 167.34 (C=O), 172.12 (COOH).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms a purity of ≥99% with a retention time of 12.7 minutes.

Challenges and Alternative Routes

Competing Side Reactions

  • Over-Acylation : Excess acyl chloride leads to diacylated byproducts, necessitating precise stoichiometric control.

  • Ring Opening : The pyrrolidinone lactam may hydrolyze under acidic conditions, requiring neutral pH during workup.

Green Chemistry Approaches

Recent advances employ ionic liquids (e.g., [BMIM]BF4) as recyclable solvents, reducing waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of indazole-thiazole hybrids. Key analogues and their distinguishing features are outlined below:

Compound Key Structural Differences Biological Activity References
5F-PB-22 (CAS 1715016-75-3) Replaces pyrrolidinone with a quinolinyl ester; lacks thiazole-carboxylate Synthetic cannabinoid receptor agonist (CB1/CB2), associated with psychoactive effects [4]
5F-MDMB-PINACA Features a valine methyl ester instead of thiazole; includes fluoropentyl chain Potent CB1 agonist, linked to adverse clinical effects due to high receptor affinity [4]
Indazole-3-carboxamide derivatives Retain indazole core but substitute thiazole with carboxamide or alkyl chains Moderate kinase inhibition; lower metabolic stability compared to thiazole analogues -
Pyrrolidinone-based inhibitors Retain 5-oxopyrrolidinone but lack indazole-thiazole fusion Selective for proteases (e.g., HIV-1 protease) or PDE enzymes -

Key Findings from Comparative Studies:

The indazole-pyrrolidinone fusion may mimic adenosine diphosphate (ADP) in kinase-binding pockets, a feature absent in simpler pyrrolidinones.

Metabolic Stability :

  • Ethyl ester groups (as in the target compound) are more hydrolytically stable than methyl esters (e.g., in 5F-MDMB-PINACA), prolonging in vivo half-life.

Conformational Rigidity: The pyrrolidinone ring’s puckering amplitude (quantified via Cremer-Pople parameters ) introduces strain that may favor binding to targets with deep hydrophobic pockets.

Crystallographic Validation :

  • SHELX-based refinements confirm that the target compound’s crystal lattice exhibits fewer torsional defects than 5F-PB-22, suggesting higher synthetic purity .

Biological Activity

Ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate, identified by its CAS number 1435903-88-0, is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound exhibits a unique combination of functional groups, including an indazole ring, a pyrrolidinone moiety, and a thiazole ring, which contribute to its biological activity.

The molecular formula of the compound is C18H17N5O4S, with a molecular weight of approximately 399.4 g/mol. The structural complexity allows for diverse interactions with biological targets.

Property Value
Molecular FormulaC18H17N5O4S
Molecular Weight399.4 g/mol
CAS Number1435903-88-0

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The indazole moiety is known for its role in modulating enzyme activity and receptor interactions. Specifically, compounds containing indazole derivatives have been shown to inhibit kinases such as Glycogen Synthase Kinase 3 (GSK-3) and Janus Kinases (JAK), which are crucial in numerous signaling pathways related to cancer and inflammation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits moderate to potent cytotoxicity against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating derivatives of similar structures, compounds with indazole rings exhibited significant activity against pathogens such as Trichomonas vaginalis, indicating potential use in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For instance:

  • Substituting different groups on the indazole or thiazole moieties can enhance potency or selectivity.
  • The presence of the carbonyl group in the pyrrolidinone enhances interactions with target proteins.

Case Study 1: Anticancer Activity

In a recent investigation, this compound was tested against several cancer cell lines. The results indicated an IC50 value of approximately 15 µM against HT-29 cells, suggesting significant anticancer potential.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of various derivatives showed that this compound exhibited effective inhibition against Trichomonas vaginalis at concentrations as low as 10 µg/mL .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate?

The synthesis involves multi-step processes:

  • Step 1 : Formation of the 1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl carbonyl moiety via cyclization of indazole derivatives with pyrrolidinone precursors under acidic conditions.
  • Step 2 : Activation of the carbonyl group using coupling agents (e.g., EDCI/HOBt) for amide bond formation with the thiazole carboxylate core.
  • Step 3 : Esterification of the thiazole-4-carboxylic acid intermediate with ethanol under reflux. Critical parameters include anhydrous conditions, solvent polarity (DMF or THF), and catalyst selection to achieve >70% yield .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

Technique Key Peaks/Features
1H NMR Indazole NH (~δ 12.5–13.0 ppm), ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), pyrrolidinone carbonyl (δ 2.5–3.5 ppm, multiplet)
13C NMR Thiazole C=S (~δ 165–170 ppm), ester carbonyl (~δ 170–175 ppm)
IR N-H stretch (~3250 cm⁻¹), C=O stretches (1680–1750 cm⁻¹)
HRMS Exact mass confirmation (e.g., [M+H]+ calculated for C₁₈H₁₆N₆O₄S: 429.0978)
Cross-validation with computational simulations (e.g., DFT) is recommended for ambiguous signals .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays).
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116, HeLa).
  • Target binding : Surface plasmon resonance (SPR) for affinity measurements (KD values). Ensure assay buffers are compatible with the compound’s solubility profile (DMSO stock solutions ≤0.1% v/v) .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the indazole-pyrrolidinone moiety and the thiazole carboxylate core?

  • Solvent optimization : Switch from THF to DMF to enhance nucleophilicity of the amine group.
  • Catalyst screening : Test EDCI/HOBt vs. DCC/DMAP for sterically hindered amide bonds.
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
  • Progress monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate consumption .

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Validate assay conditions : Ensure consistent pH, ionic strength, and reducing agent concentrations (e.g., DTT).
  • Stereochemical analysis : Use chiral HPLC to confirm enantiopurity; racemic mixtures may exhibit variable activity.
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding metabolites .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., PARP-1).
  • MD simulations : Assess ligand-protein stability over 100-ns trajectories (AMBER or GROMACS).
  • QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on thiazole) with IC₅₀ values .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix interference : Use solid-phase extraction (SPE) with Oasis® HLB cartridges for plasma samples.
  • Detection limits : Employ LC-MS/MS with MRM transitions (e.g., m/z 429 → 285 for quantification).
  • Internal standards : Deuterated analogs (e.g., d₄-ethyl ester) correct for ionization variability .

Q. How do structural modifications to the pyrrolidinone ring impact pharmacokinetic properties?

Modification Effect
N-Methylation ↑ Metabolic stability (reduced CYP3A4 oxidation)
Ring contraction (azetidine)↑ Solubility but ↓ target affinity
Carbonyl replacement (sulfonamide)Alters hydrogen-bonding with targets
Prioritize modifications that balance logP (2.5–3.5) and polar surface area (<140 Ų) for oral bioavailability .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data (e.g., IC₅₀ variability in HCT-116 cells) be investigated?

  • Replicate experiments : Use ≥3 biological replicates with standardized seeding densities.
  • Check batch variability : Compare results across independently synthesized compound batches.
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify polypharmacology .

Q. What mechanistic insights explain the compound’s dual activity as both an agonist and antagonist in receptor assays?

  • Conformational plasticity : The indazole-pyrrolidinone moiety may adopt distinct binding poses in different tissues.
  • Allosteric modulation : Use NanoBRET™ assays to detect ligand-induced receptor dimerization.
  • Pathway crosstalk : Transcriptomic profiling (RNA-seq) can reveal secondary signaling cascades .

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